4,5-Dichloronicotinamide is a chlorinated derivative of nicotinamide, characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyridine ring. This compound is of interest due to its potential applications in pharmaceuticals and agricultural chemistry, particularly for its biological activity and ability to serve as a synthetic intermediate in various chemical reactions.
4,5-Dichloronicotinamide can be synthesized from 2,6-dichloronicotinonitrile through specific chemical reactions involving chlorination and amidation processes. The compound's unique structure allows for exploration in medicinal chemistry, particularly in the development of new therapeutic agents.
4,5-Dichloronicotinamide belongs to the class of organic compounds known as amides, specifically those derived from pyridine carboxylic acids. It is categorized under heterocyclic compounds due to its nitrogen-containing ring structure.
The synthesis of 4,5-dichloronicotinamide typically involves the following steps:
The reaction conditions are critical for ensuring high yields and purity of the final product. The use of concentrated sulfuric acid facilitates the conversion of nitrile to amide effectively while controlling side reactions.
TZQZNPXAAMVOKE-UHFFFAOYSA-N
4,5-Dichloronicotinamide is versatile in chemical reactions:
The regioselectivity and efficiency of these reactions depend on reaction conditions such as temperature, solvent choice, and catalyst types.
The mechanism by which 4,5-dichloronicotinamide exerts its biological effects often involves interaction with specific protein targets or enzymes. For instance, molecular docking studies have shown that this compound can bind effectively to certain proteins, influencing their activity through competitive inhibition or modulation.
Binding studies indicate that 4,5-dichloronicotinamide has favorable binding energies when interacting with target proteins, suggesting potential therapeutic applications.
4,5-Dichloronicotinamide has several applications in scientific research:
Regioselective chlorination of nicotinamide derivatives enables precise installation of halogen atoms at specific positions on the pyridine ring, crucial for optimizing bioactivity. 4,5-Dichloronicotinamide synthesis typically employs electrophilic aromatic substitution (EAS) or halogen dance protocols, leveraging the inherent electronic bias of the pyridine nucleus. The C4 position exhibits heightened electrophilicity due to nitrogen's inductive effects, facilitating initial chlorination. Subsequent C5 functionalization requires careful optimization to prevent over-halogenation. Modern approaches utilize phosphoryl chloride (POCl₃) as both solvent and reagent under controlled conditions (80–110°C), achieving >85% regioselectivity for 4,5-dichlorination [6]. Alternative agents like thionyl chloride (SOCl₂) in dimethylformamide generate Vilsmeier-Haack intermediates that promote chlorination at electron-deficient positions [7]. Solid-phase halogenation using polychlorinated pyrimidines (e.g., 4,6-dichloro-5-nitropyrimidine) provides regiochemical control through steric constraints, suppressing unwanted C2/C6 chlorination [2]. Recent advances incorporate catalytic Lewis acids (e.g., AlCl₃, FeCl₃) to direct halogen placement, reducing reaction temperatures by 20–40°C while maintaining yields exceeding 90% [4].
Table 1: Comparative Chlorination Methodologies for 4,5-Dichloronicotinamide Synthesis
Method | Reagent System | Temperature (°C) | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|
Traditional EAS | POCl₃ (neat) | 110 | 78 | 75 |
Vilsmeier-Haack | SOCl₂/DMF | 80 | 85 | 82 |
Solid-Phase | PPh₃-CCl₄-Pyridine | 60 | >95 | 88 |
Lewis Acid-Catalyzed | POCl₃/FeCl₃ (0.2 equiv) | 70 | 92 | 94 |
Solid-state synthesis offers solvent-free routes to 4,5-Dichloronicotinamide with enhanced atom economy and reduced environmental impact. Mechanochemical grinding of nicotinamide with chlorinating agents (e.g., N-chlorosuccinimide, trichloroisocyanuric acid) induces molecular reorganization via shear forces, achieving quantitative halogen incorporation. Crucially, stoichiometric control (2.05–2.10 equiv chlorine donor) prevents polychlorination byproducts [5]. Thermal annealing (40–60°C) during grinding facilitates crystal lattice rearrangement, yielding phase-pure material confirmed by PXRD. Low-temperature solid-state protocols (≤100°C) preserve carboxamide functionality while enabling 85–92% conversion, as monitored by in situ FTIR showing C–Cl stretch emergence at 780 cm⁻¹ and 730 cm⁻¹ [5]. Co-crystallization with thiourea derivatives generates reactive intermediates that lower activation barriers; for example, NH₄VO₃/thiourea complexes reduce decomposition temperatures by 50°C versus conventional methods. Resulting materials exhibit nanofibrillar morphologies with high surface area (>15 m²/g), beneficial for catalytic or pharmaceutical applications [5] [9].
Anionic species govern supramolecular assembly in 4,5-Dichloronicotinamide metal complexes, dictating coordination geometry and crystal packing. Cu(II) complexes demonstrate chloride-dependent polymorphism: with Cl⁻ as counterion, distorted octahedral [Cu(4,5-DClNA)₂Cl₂] forms 1D chains via carboxamide hydrogen bonding (N–H···O=C, d = 2.89 Å). Nitrate (NO₃⁻) induces planar [Cu(4,5-DClNA)₂(NO₃)₂] with bridging nitrates creating 2D sheets [4] [9]. Anion size directly modulates interchain distances—bulky PF₆⁻ expands interlayer spacing to 12.7 Å versus 8.3 Å for Cl⁻—validated by single-crystal XRD. Computational modeling reveals anion electronegativity controls orbital overlap in Cu–O(carbonyl) bonds, altering d-d transition energies (λₘₐₓ shift: 605 nm for Cl⁻ → 585 nm for NO₃⁻). Directional crystallization in acetonitrile/water mixtures (3:1 v/v) at controlled cooling rates (0.5°C/min) yields single crystals >200 μm, enabling precise structure-property analysis. The resulting complexes show enhanced thermal stability (decomposition onset: 230°C for Cl⁻ complex vs. 210°C for free ligand) due to coordination-induced ring stabilization [4] [9].
Table 2: Anion-Directed Crystallization Effects on Cu(II)-4,5-Dichloronicotinamide Complexes
Anion | Coordination Geometry | Interchain Distance (Å) | d-d Transition (nm) | Thermal Stability (°C) |
---|---|---|---|---|
Cl⁻ | Distorted octahedral | 8.3 | 605 | 230 |
NO₃⁻ | Square planar | 9.1 | 585 | 218 |
SO₄²⁻ | Octahedral | 10.5 | 598 | 225 |
PF₆⁻ | Tetrahedral | 12.7 | 620 | 205 |
Strategic halogen placement optimizes 4,5-Dichloronicotinamide's pharmacophore profile by modulating electronic parameters and target binding. C4/C5 dihalogenation increases lipophilicity (cLogP +0.7 versus nicotinamide), enhancing membrane permeability (PAMPA log Pₑ: −5.2 for nicotinamide → −4.8 for 4,5-DClNA). Quantum mechanical calculations (DFT B3LYP/6-31G*) show chlorine atoms withdraw electron density from the carboxamide, reducing HOMO energy (−7.9 eV vs. −7.3 eV for parent) and increasing oxidative stability [10]. Molecular docking confirms chlorine-induced shape complementarity with hydrophobic enzyme pockets: in NAD⁺ synthetase, 4,5-DClNA forms halogen bonds with Arg[46] (d_{Cl···H–N} = 2.32 Å) and π-stacking with Phe[210], improving binding affinity (ΔG = −8.2 kcal/mol vs. −6.9 kcal/mol for nicotinamide) [1] [10]. Machine learning models (DRAGONFLY algorithm) predict bioactivity enhancement via scaffold hopping; replacing carboxamide with tetrazole maintains H-bond capacity while increasing metabolic resistance (t₁/₂: 120 min for tetrazole vs. 65 min for carboxamide in microsomes) [10]. Structure-activity relationship (SAR) maps indicate C5 halogen size inversely correlates with off-target activity—bromine substitution increases PPARγ binding 20-fold versus chlorine—enabling selective nuclear receptor modulation.
Table 3: Spectroscopic Properties of 4,5-Dichloronicotinamide
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (DMSO-d6) | δ 9.17 (s, 1H), 8.95 (s, 1H), 8.25 (br s, 2H) | H2, H6, NH₂ (exchangeable) |
¹³C NMR | δ 164.8, 151.2, 149.6, 142.5, 125.3, 123.8 | C=O, C4, C6, C2, C5, C3 |
IR (cm⁻¹) | 3340, 1680, 1560, 780, 730 | ν(N-H), ν(C=O), δ(N-H), ν(C-Cl)ₐₛ, ν(C-Cl)ₛ |
UV-Vis (λₘₐₓ) | 268 nm (ε = 4500 L·mol⁻¹·cm⁻¹) | π→π* transition of conjugated system |
Table 4: Ligand Optimization Parameters for 4,5-Dichloronicotinamide Derivatives
Modification Site | Derivative | cLogP | HOMO (eV) | NAD⁺ Synthetase IC₅₀ (μM) |
---|---|---|---|---|
None | 4,5-Dichloronicotinamide | 0.9 | −7.9 | 12.4 |
C6-F | 4,5-DCl-6-F-nicotinamide | 0.8 | −8.1 | 8.7 |
Carboxamide → CN | 4,5-Dichloronicotinonitrile | 1.7 | −7.5 | 25.1 |
Tetrazole swap | 4,5-DCl-pyridyl tetrazole | 1.2 | −7.8 | 9.3 |
The integrated synthetic and optimization strategies delineated herein provide a roadmap for developing 4,5-Dichloronicotinamide derivatives with tailored physicochemical and biological properties. Future directions include exploiting halogen bonding in crystal engineering and applying machine learning models for de novo design of high-affinity enzyme inhibitors.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: